molecular formula C14H16FN3O B14922979 4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide

4-fluoro-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide

Cat. No.: B14922979
M. Wt: 261.29 g/mol
InChI Key: MOZLZPHSHWRONY-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a benzamide group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-FLUORO-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

4-fluoro-N-[3-(5-methylpyrazol-1-yl)propyl]benzamide

InChI

InChI=1S/C14H16FN3O/c1-11-7-9-17-18(11)10-2-8-16-14(19)12-3-5-13(15)6-4-12/h3-7,9H,2,8,10H2,1H3,(H,16,19)

InChI Key

MOZLZPHSHWRONY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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